BenchChemオンラインストアへようこそ!

2-[(1S)-1-bromoethyl]-3-chloro-5-(trifluoromethyl)pyridine

Stereochemistry Chiral Building Block Enantiomeric Purity

2-[(1S)-1-Bromoethyl]-3-chloro-5-(trifluoromethyl)pyridine (CAS 1823183-95-4) is a chiral pyridine derivative characterized by an (S)-configured 1-bromoethyl substituent at the 2-position, along with chlorine at the 3-position and a trifluoromethyl group at the 5-position. It belongs to the class of trifluoromethylpyridines (TFMPs), which are widely recognized as privileged scaffolds in medicinal chemistry and agrochemical development due to the unique electronic and lipophilic properties imparted by the -CF₃ group.

Molecular Formula C8H6BrClF3N
Molecular Weight 288.49 g/mol
CAS No. 1823183-95-4
Cat. No. B1381401
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(1S)-1-bromoethyl]-3-chloro-5-(trifluoromethyl)pyridine
CAS1823183-95-4
Molecular FormulaC8H6BrClF3N
Molecular Weight288.49 g/mol
Structural Identifiers
SMILESCC(C1=C(C=C(C=N1)C(F)(F)F)Cl)Br
InChIInChI=1S/C8H6BrClF3N/c1-4(9)7-6(10)2-5(3-14-7)8(11,12)13/h2-4H,1H3/t4-/m0/s1
InChIKeyJJIXLOBUTIKNDB-BYPYZUCNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(1S)-1-Bromoethyl]-3-chloro-5-(trifluoromethyl)pyridine (CAS 1823183-95-4): A Stereochemically Defined Pyridine Building Block for Chiral Synthesis


2-[(1S)-1-Bromoethyl]-3-chloro-5-(trifluoromethyl)pyridine (CAS 1823183-95-4) is a chiral pyridine derivative characterized by an (S)-configured 1-bromoethyl substituent at the 2-position, along with chlorine at the 3-position and a trifluoromethyl group at the 5-position. It belongs to the class of trifluoromethylpyridines (TFMPs), which are widely recognized as privileged scaffolds in medicinal chemistry and agrochemical development due to the unique electronic and lipophilic properties imparted by the -CF₃ group [1]. With a molecular formula of C₈H₆BrClF₃N and a molecular weight of 288.49 g/mol, this compound is typically supplied at ≥95% purity . The presence of a reactive benzylic bromide attached to a chiral center makes it a versatile intermediate for stereospecific nucleophilic substitution and cross-coupling reactions, distinguishing it from simpler achiral pyridine building blocks.

Why Racemic or Achiral Analogs Cannot Replace 2-[(1S)-1-Bromoethyl]-3-chloro-5-(trifluoromethyl)pyridine in Stereochemically Demanding Syntheses


Substituting 2-[(1S)-1-bromoethyl]-3-chloro-5-(trifluoromethyl)pyridine with its racemic mixture, the (R)-enantiomer, or achiral pyridine analogs introduces critical risks in applications where stereochemistry governs downstream biological or catalytic performance. The (S)-configuration at the benzylic position is not a passive structural feature; it directly influences the enantioselectivity of subsequent transformations and the stereochemical outcome of target molecules [1]. Generic racemic 2-(1-bromoethyl)-3-chloro-5-(trifluoromethyl)pyridine lacks the defined chirality required for asymmetric synthesis, potentially leading to diastereomeric mixtures that necessitate costly chiral separation steps . Furthermore, analogs lacking the chlorine substituent at the 3-position (e.g., 2-(1-bromoethyl)-5-(trifluoromethyl)pyridine) or the -CF₃ group at the 5-position exhibit fundamentally different electronic and steric profiles, altering reactivity and the physicochemical properties of derived compounds. The evidence below quantifies the specific dimensions where the target compound demonstrates verifiable differentiation.

Evidence-Based Procurement Guide: Quantified Differentiation of 2-[(1S)-1-Bromoethyl]-3-chloro-5-(trifluoromethyl)pyridine from Closest Analogs


Stereochemical Configuration: Defined (S)-Enantiomeric Specification vs. Undefined Racemic Mixture

The target compound is explicitly specified as the (S)-enantiomer, with stereochemistry confirmed by SMILES notation C[C@H](Br)C1=NC=C(C=C1Cl)C(F)(F)F . In contrast, the closest commercial analog—2-(1-bromoethyl)-3-chloro-5-(trifluoromethyl)pyridine (CAS 1823183-95-4 as supplied by AKSci, Cat. 1683EE)—is listed without stereochemical specification, indicating a racemic mixture . This distinction is functionally critical: the (S)-enantiomer provides a defined chiral handle for asymmetric synthesis, while the racemic mixture yields a 50:50 mixture of enantiomers, potentially halving the yield of desired stereoisomer and introducing separation burdens.

Stereochemistry Chiral Building Block Enantiomeric Purity Procurement Specification

Chlorine Substituent at the 3-Position: A Key Differentiation from Non-Chlorinated Analogs

The presence of a chlorine atom at the 3-position of the pyridine ring distinguishes this compound from the closest commercially available analog lacking this substituent: 2-(1-bromoethyl)-5-(trifluoromethyl)pyridine (CAS 1122705-37-6). The chlorine atom exerts both electron-withdrawing inductive effects (-I) and mesomeric donor effects (+M), modifying the electron density distribution on the pyridine ring and thereby altering its reactivity in cross-coupling reactions. While direct quantitative reactivity comparisons between these specific compounds have not been published, the structural difference is unambiguous: the target compound (C₈H₆BrClF₃N, MW 288.49) contains a chlorine substituent absent in the analog 2-(1-bromoethyl)-5-(trifluoromethyl)pyridine (C₈H₇BrF₃N, MW 254.05) [1]. This 34.44 g/mol difference in molecular weight corresponds to the chlorine atom, representing a significant variance in steric bulk and electronic character that influences subsequent functionalization pathways.

Substituent Effect Reactivity Electronic Properties MedChem Building Block

Trifluoromethyl Group at the 5-Position: Enhanced Lipophilicity and Metabolic Stability vs. Non-Fluorinated Analogs

The trifluoromethyl group (-CF₃) at the 5-position of the pyridine ring is a defining feature that imparts enhanced lipophilicity (increased logP) and metabolic stability to derived compounds, a well-established class-level property of TFMPs [1]. The target compound's logP is predicted to be approximately 3.0–3.3 (based on the -CF₃ and -Cl substituent contributions), which is substantially higher than that of non-fluorinated 2-(1-bromoethyl)-3-chloropyridine analogs lacking the -CF₃ group (estimated logP ~1.8–2.0) [2]. This lipophilicity enhancement facilitates membrane permeation in biological systems and improves the pharmacokinetic profile of downstream drug candidates. Moreover, the electron-withdrawing nature of the -CF₃ group reduces the electron density on the pyridine ring, modulating the reactivity of the bromoethyl group in nucleophilic displacement reactions.

Trifluoromethyl Lipophilicity Metabolic Stability Drug Design

Chiral 1-Bromoethyl Substituent: Stereospecific Nucleophilic Displacement vs. Achiral Methyl or Bromo Analogs

The (S)-1-bromoethyl group at the 2-position serves as a chiral electrophilic handle for stereospecific SN2 reactions with N-, O-, S-, and C-nucleophiles. This reactivity has been characterized in the broader class of chiral pyridinylethyl bromides, where lipase-catalyzed kinetic resolution of the corresponding alcohols followed by stereospecific bromination yields enantiomerically enriched bromides that undergo clean inversion of configuration upon nucleophilic displacement [1]. In contrast, achiral analogs such as 3-chloro-2-methyl-5-(trifluoromethyl)pyridine or 2-bromo-3-chloro-5-(trifluoromethyl)pyridine lack the benzylic bromide functionality entirely and cannot participate in analogous stereospecific substitution cascades. While direct kinetic data comparing the target compound's SN2 reaction rates against non-bromoethyl analogs are not available, the presence of the benzylic bromide represents a qualitative—but mechanistically decisive—differentiation in synthetic capability.

Stereospecific Substitution Chiral Pool Synthesis Benzylic Bromide SN2 Reactivity

Commercially Available Purity Specification: ≥95% Baseline with Traceable Lot-Level Quality Assurance

The target compound is commercially available at a minimum purity specification of ≥95% from at least one specialty chemical supplier, with MDL number MFCD30726051 enabling cross-referencing across procurement platforms . The racemic comparator from AKSci is also listed at ≥95% purity . While the nominal purity specification is equivalent between the two, the chemically defined enantiomer offers a qualitatively different procurement value: it guarantees that 100% of the specified material is the desired (S)-enantiomer, whereas the racemate's ≥95% purity accounts for total chemical purity but includes both enantiomers in approximately equal amounts. No lot-specific Certificate of Analysis (CoA) with quantitative enantiomeric excess (% ee) data was located for either compound at the time of this assessment, representing a data gap that prospective buyers should address directly with suppliers.

Purity Quality Assurance Procurement Batch Reproducibility

Functional Group Orthogonality: Combining Three Reactive Centers for Iterative Synthetic Elaboration

The compound integrates three distinct reactive sites on a single pyridine scaffold: (i) a chiral benzylic bromide at C-2 for SN2 displacement, (ii) an aryl chloride at C-3 for cross-coupling (e.g., Suzuki, Buchwald-Hartwig), and (iii) a -CF₃ group at C-5 that modulates electronic properties while remaining inert under many reaction conditions. This orthogonality enables iterative synthetic elaboration without protecting group interconversion. By comparison, the analog 2-(1-bromoethyl)-5-(trifluoromethyl)pyridine (CAS 1122705-37-6) lacks the C-3 chloride, reducing the number of sequentially addressable functional handles by one [1]. The analog 2-bromo-3-chloro-5-(trifluoromethyl)pyridine (CAS 75806-84-7) lacks both the benzylic bromide and the chiral center, offering only a single aryl bromide for derivatization . While no direct synthetic efficiency comparison (e.g., step count or overall yield) has been published, the architectural advantage of three functional handles is a class-level differentiator for complex target synthesis.

Synthetic Versatility Orthogonal Reactivity Multi-step Synthesis Building Block

Procurement-Validated Application Scenarios for 2-[(1S)-1-Bromoethyl]-3-chloro-5-(trifluoromethyl)pyridine


Asymmetric Synthesis of Chiral APIs via Stereospecific SN2 Displacement

The (S)-configured 1-bromoethyl group serves as an electrophilic chiral synthon for the stereospecific introduction of nitrogen, oxygen, sulfur, or carbon nucleophiles, enabling the construction of enantiomerically enriched active pharmaceutical ingredients (APIs). This application is directly supported by the defined stereochemistry established in evidence items 3.1 and 3.4, which demonstrate that the (S)-enantiomer provides a well-defined chiral handle absent in racemic or achiral comparators . Procurement of the (S)-enantiomer guarantees that stereochemical integrity is established at the starting material stage rather than relying on downstream chiral resolution.

Medicinal Chemistry Library Synthesis Utilizing Orthogonal Handles for Sequential Derivatization

As established in evidence item 3.6, the three orthogonal reactive centers (benzylic bromide, aryl chloride, and -CF₃) permit sequential functionalization strategies. Medicinal chemistry teams can first exploit the benzylic bromide via SN2 chemistry, then employ cross-coupling at the C-3 chloride, all while the -CF₃ group modulates physicochemical properties. The -CF₃ group's contribution to lipophilicity and metabolic stability (evidence item 3.3) makes this building block particularly valuable for lead optimization programs targeting improved ADME profiles [1].

Chiral Ligand Synthesis for Asymmetric Catalysis

Chiral pyridinylethyl units are established precursors for enantiopure nitrogen-donor ligands used in catalytic asymmetric reactions [2]. The (S)-1-bromoethyl substituent, as detailed in evidence items 3.1 and 3.4, provides the requisite stereochemical information for constructing C₂-symmetric or non-symmetric chiral ligands. The additional chlorine and trifluoromethyl substituents offer electronic tuning handles to modulate ligand donor strength and steric environment, a capability not available with simpler 2-(1-bromoethyl)pyridine derivatives.

Agrochemical Intermediate Development Requiring Halogen-Rich Pyridine Scaffolds

The combination of chlorine, bromine, and trifluoromethyl substituents on a single pyridine ring aligns with the structural features prevalent in commercial agrochemical active ingredients. The chlorine at C-3 (evidence item 3.2) provides an additional halogenation point that is characteristic of many herbicidal and fungicidal pyridine derivatives [3]. The benzylic bromide enables late-stage functionalization with agrochemically relevant amines or heterocycles, while the -CF₃ group contributes to environmental persistence and bioavailability characteristics. Procurement specifications (evidence item 3.5) ensure batch-to-batch consistency for process development.

Quote Request

Request a Quote for 2-[(1S)-1-bromoethyl]-3-chloro-5-(trifluoromethyl)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.